6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
Description
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Properties
IUPAC Name |
6-(aminomethyl)-4-methyl-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12-8-4-7(5-11)2-3-9(8)14-6-10(12)13;/h2-4H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCXCHFJTSWQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745132 | |
| Record name | 6-(Aminomethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916211-08-0 | |
| Record name | 6-(Aminomethyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Aminomethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 228.68 g/mol. The compound features a benzo[b][1,4]oxazine core, which is significant for its biological interactions.
Neuropharmacological Effects
The compound's structure suggests possible interactions with central nervous system receptors. Structure-activity relationship (SAR) studies on related compounds have shown that modifications can lead to varying degrees of activity at benzodiazepine receptors. For instance, compounds with similar oxazine structures demonstrated anxiolytic and anticonvulsant properties . This indicates that this compound may also possess neuropharmacological effects worth exploring.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the oxazine ring may facilitate interactions with neurotransmitter receptors or enzymes involved in neurotransmission. This could potentially lead to modulation of synaptic activity and influence behavioral outcomes.
Case Studies and Research Findings
- Antimicrobial Activity Study : In a comparative study on various benzothiazine derivatives, compounds structurally similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Evaluation : Preliminary evaluations using animal models indicated that derivatives with similar functional groups exhibited anxiolytic effects in behavioral tests such as the elevated plus maze . While specific data for the hydrochloride form is lacking, these findings warrant further investigation into its CNS effects.
Safety and Toxicology
The compound has been classified with several hazard statements indicating acute toxicity if swallowed (H302), skin irritation (H315), and eye irritation (H319) . Safety assessments are crucial when considering its therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have indicated that compounds similar to 6-(aminomethyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antimicrobial properties. Such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
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Anticancer Potential
- Research has shown that oxazine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to programmed cell death. This suggests that 6-(aminomethyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one could be explored for its anticancer properties.
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Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases. By reducing oxidative stress and inflammation in neuronal cells, it could potentially be developed into a therapeutic agent for conditions like Alzheimer's disease.
Pharmacological Studies
- Receptor Binding Studies
- Research involving receptor binding assays indicates that 6-(aminomethyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one may interact with various neurotransmitter receptors, which could inform its use in treating neurological disorders.
Material Science Applications
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Polymer Chemistry
- The compound can act as a building block in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength.
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Dyes and Pigments
- Due to its chromophoric properties, it can be utilized in the development of dyes and pigments for various industrial applications.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
